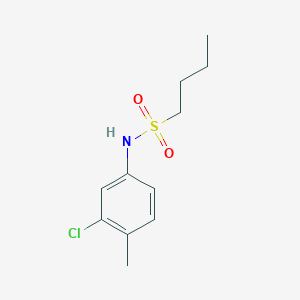
N-(3-chloro-4-methylphenyl)-1-butanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-1-butanesulfonamide, also known as CMBS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CMBS is a sulfonamide derivative that has been synthesized for various applications in biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-methylphenyl)-1-butanesulfonamide involves the inhibition of carbonic anhydrase, which catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. N-(3-chloro-4-methylphenyl)-1-butanesulfonamide binds to the active site of carbonic anhydrase, preventing the enzyme from carrying out its catalytic function. This leads to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body, which can have various physiological effects.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-1-butanesulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. Inhibition of carbonic anhydrase by N-(3-chloro-4-methylphenyl)-1-butanesulfonamide can lead to a decrease in the production of aqueous humor in the eye, which can reduce intraocular pressure and prevent the development of glaucoma. N-(3-chloro-4-methylphenyl)-1-butanesulfonamide has also been shown to have anticonvulsant properties, which may be useful in the treatment of epilepsy and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-chloro-4-methylphenyl)-1-butanesulfonamide is its potency as a carbonic anhydrase inhibitor. N-(3-chloro-4-methylphenyl)-1-butanesulfonamide has been shown to be more potent than other sulfonamide derivatives such as acetazolamide and methazolamide. However, one of the limitations of N-(3-chloro-4-methylphenyl)-1-butanesulfonamide is its solubility in water, which can make it difficult to use in certain experimental settings. Additionally, N-(3-chloro-4-methylphenyl)-1-butanesulfonamide has not been extensively studied in vivo, and further research is needed to determine its safety and efficacy in animal models.
Zukünftige Richtungen
There are several future directions for the study of N-(3-chloro-4-methylphenyl)-1-butanesulfonamide. One area of research is the development of more potent and selective carbonic anhydrase inhibitors based on the structure of N-(3-chloro-4-methylphenyl)-1-butanesulfonamide. Another area of research is the investigation of the anticonvulsant properties of N-(3-chloro-4-methylphenyl)-1-butanesulfonamide and its potential use in the treatment of epilepsy. Additionally, further research is needed to determine the safety and efficacy of N-(3-chloro-4-methylphenyl)-1-butanesulfonamide in vivo and its potential use in the treatment of other neurological disorders.
Conclusion
In conclusion, N-(3-chloro-4-methylphenyl)-1-butanesulfonamide is a sulfonamide derivative that has been synthesized for various applications in biochemical and physiological studies. N-(3-chloro-4-methylphenyl)-1-butanesulfonamide is a potent inhibitor of carbonic anhydrase, with potential applications in the treatment of glaucoma, epilepsy, and other neurological disorders. While N-(3-chloro-4-methylphenyl)-1-butanesulfonamide has several advantages as a research tool, further research is needed to determine its safety and efficacy in vivo and its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of N-(3-chloro-4-methylphenyl)-1-butanesulfonamide involves the reaction of 3-chloro-4-methylphenylamine with butanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in organic solvents such as DMSO and ethanol. The purity of N-(3-chloro-4-methylphenyl)-1-butanesulfonamide can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-1-butanesulfonamide has been used in various scientific research applications, including enzyme inhibition studies, protein modification, and drug discovery. N-(3-chloro-4-methylphenyl)-1-butanesulfonamide is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. Carbonic anhydrase inhibitors such as N-(3-chloro-4-methylphenyl)-1-butanesulfonamide have been used in the treatment of glaucoma, epilepsy, and other neurological disorders.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2S/c1-3-4-7-16(14,15)13-10-6-5-9(2)11(12)8-10/h5-6,8,13H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRFAGQRWBXYSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC(=C(C=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine](/img/structure/B5400586.png)
![11-[5-(methoxymethyl)-2-furoyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5400599.png)
![4-butoxy-N-(1-{[(3-hydroxypropyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5400612.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5400627.png)

![2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)-4-[4-(1H-pyrazol-1-ylmethyl)phenyl]nicotinonitrile](/img/structure/B5400636.png)
![methyl 4-methoxy-3-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)methyl]benzoate](/img/structure/B5400650.png)
![5-[(4-ethylpiperazin-1-yl)methyl]-N-methyl-N-(3-methylbutyl)isoxazole-3-carboxamide](/img/structure/B5400658.png)
![2-({5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}amino)propan-1-ol](/img/structure/B5400668.png)
![1-[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B5400670.png)
![N-cyclopropyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5400676.png)
![N-(2-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5400677.png)
![4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5400684.png)